molecular formula C14H16O4 B1420093 Ethyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate CAS No. 1019340-49-8

Ethyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate

Cat. No.: B1420093
CAS No.: 1019340-49-8
M. Wt: 248.27 g/mol
InChI Key: XYVHEIVBAQRIGE-UHFFFAOYSA-N
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Description

Ethyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate is a useful research compound. Its molecular formula is C14H16O4 and its molecular weight is 248.27 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by its unique structure which includes a dioxobutanoate moiety and a dimethylphenyl substituent. The chemical formula is C13H14O4C_{13}H_{14}O_4, and it has notable physical properties such as specific melting and boiling points, which can influence its biological activity.

PropertyValue
Molecular FormulaC13H14O4C_{13}H_{14}O_4
Melting PointNot specified
Boiling PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that derivatives of dioxobutanoates exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that certain analogues demonstrated moderate activity against Gram-negative bacteria when compared to standard antibiotics like ciprofloxacin .

Anti-inflammatory Effects

This compound and its analogues have been evaluated for anti-inflammatory properties. In experimental models, compounds with similar structures exhibited significant inhibition of edema formation, suggesting potential applications in treating inflammatory conditions. For example, one study reported up to 64% inhibition of edema compared to the standard drug diclofenac .

Antitumor Activity

The antitumor potential of dioxobutanoate derivatives has also been investigated. In vitro studies have shown that these compounds can induce cytotoxic effects on cancer cell lines. Specifically, certain analogues were found to inhibit the proliferation of Ehrlich ascites tumor cells significantly . This suggests a promising avenue for further research into their use as anticancer agents.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, the following pathways have been proposed based on related compounds:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
  • Induction of Apoptosis : Some studies suggest that these compounds may trigger apoptotic pathways in cancer cells through the activation of caspases and other pro-apoptotic factors.
  • Modulation of Immune Response : There is evidence that these compounds can enhance immune responses by promoting the activation and proliferation of T-cells .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted on various dioxobutanoate derivatives demonstrated that this compound showed promising activity against multi-drug resistant strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those for conventional antibiotics .
  • Anti-inflammatory Studies : In a controlled trial involving animal models, administration of this compound resulted in marked reductions in inflammatory markers such as TNF-alpha and IL-6. This was accompanied by histopathological improvements in tissues affected by inflammation .
  • Antitumor Research : In vitro studies using human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment .

Properties

IUPAC Name

ethyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c1-4-18-14(17)13(16)8-12(15)11-6-5-9(2)7-10(11)3/h5-7H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVHEIVBAQRIGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=C(C=C(C=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate
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Ethyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate
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Ethyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate
Reactant of Route 4
Ethyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate

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